Methyl 5-hydroxy-2,4-diiodobenzoate is an organic compound with the molecular formula and a molecular weight of 403.94 g/mol. It is characterized by the presence of two iodine atoms at the 2 and 4 positions of the benzene ring, a hydroxyl group (-OH) at the 5 position, and a methoxy group (-OCH₃) as an ester functional group. This compound is part of the benzoate family and exhibits unique properties due to its halogenated structure, which can influence its reactivity and biological activity.
Methyl 5-hydroxy-2,4-diiodobenzoate can be synthesized through several methods, including:
Methyl 5-hydroxy-2,4-diiodobenzoate has potential applications in various fields:
Several compounds share structural similarities with methyl 5-hydroxy-2,4-diiodobenzoate. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| Methyl 4-hydroxy-3,5-diiodobenzoate | 3337-66-4 | 0.95 | Hydroxyl group at position 4; different iodination pattern. |
| Methyl 3,5-dihydroxy-4-iodobenzoate | 338454-02-7 | 0.93 | Contains two hydroxyl groups; altered biological activity potential. |
| Methyl 3-hydroxy-4-iodobenzoate | 157942-12-6 | 0.92 | Hydroxyl group at position 3; different reactivity profile. |
| Methyl 4-iodo-3-methoxybenzoate | 35387-92-9 | 0.87 | Methoxy group instead of hydroxyl; affects solubility and reactivity. |
| Methyl 4-hydroxybenzoate | Not specified | Varies | Lacks iodine substitution; serves as a baseline for comparison. |
Methyl 5-hydroxy-2,4-diiodobenzoate stands out due to its specific halogenation pattern and hydroxyl substitution, which may confer unique biological activities compared to its analogs. Further research into its properties could unveil additional applications and interactions within biological systems.